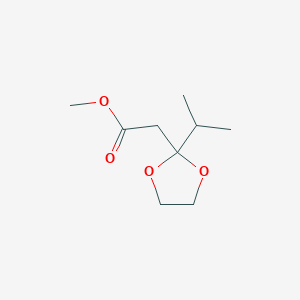
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate
Übersicht
Beschreibung
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is known for its fruity aroma, often described as pineapple-, strawberry-, and apple-like . This compound is primarily used as a fragrance and flavoring material in various industries, including cosmetics, food and beverages, and perfumes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate typically involves the reaction of isopropylidene glycerol with methyl bromoacetate under basic conditions. The reaction proceeds through the formation of a 1,3-dioxolane ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting specific biomolecules.
Wirkmechanismus
The mechanism by which methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a signal that is interpreted by the brain as a fruity aroma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester: Another compound with a similar structure and applications.
Uniqueness
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is unique due to its specific isopropyl substitution on the dioxolane ring, which imparts distinct olfactory properties and makes it particularly valuable in the fragrance industry .
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-7(2)9(6-8(10)11-3)12-4-5-13-9/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GNMSAMCREUUZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(OCCO1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














